
1,3-Difluorobenzene
Übersicht
Beschreibung
1,3-Difluorobenzene (C₆H₄F₂) is a fluorinated aromatic compound with fluorine atoms at the meta positions on the benzene ring. Its crystal structure, determined via single-crystal X-ray diffraction, reveals a planar aromatic system with C–F bond lengths of approximately 1.34 Å and minor deviations in bond angles due to steric and electronic effects . The compound exhibits distinct magnetic properties, as evidenced by its molecular Zeeman effect. In a 25 kG magnetic field, its g-tensor diagonal elements are measured as gaa = -0.0486 ± 0.0002, gbb = -0.0315 ± 0.0003, and gcc = +0.0116 ± 0.0003, reflecting anisotropic magnetic susceptibility influenced by fluorine substitution .
This compound serves as a precursor in pharmaceuticals, such as the anticonvulsant RUFANamide, where derivatives like 2-(azidomethyl)-1,3-difluorobenzene are key intermediates . Its industrial production is significant, with global market value projected to grow at a compound annual growth rate (CAGR) of 4.2% from 2024 to 2030 .
Vorbereitungsmethoden
Catalytic Dehalogenation of Halogen-Substituted Precursors
The catalytic dehalogenation of 1,3-difluorohalobenzenes represents the most industrially viable route to 1,3-difluorobenzene, offering high yields (>85%) and minimal corrosion risks.
Reaction Mechanism and Catalytic System
This method involves reductive elimination of halogen atoms (Cl or Br) from precursors such as 2,4-difluorochlorobenzene using hydrogen gas in the presence of a palladium catalyst and a base. The general reaction is:
$$
\text{C}6\text{H}3\text{F}2\text{Cl} + \text{H}2 \xrightarrow{\text{Pd/C, base}} \text{C}6\text{H}4\text{F}_2 + \text{HCl} \quad
$$
Key Components :
- Catalyst : Palladium on carbon (Pd/C, 5% loading) is preferred due to its stability under reaction conditions (70–140°C) and recyclability.
- Base : Amines (e.g., tri-(N-dodecyl)amine) or inorganic bases (e.g., MgO, LiOH) neutralize HCl, preventing catalyst poisoning and reactor corrosion.
- Solvent : Water or inert organic solvents (e.g., toluene) facilitate mixing and heat transfer.
Experimental Protocols and Optimization
Representative procedures from patents illustrate scalable batch processes:
Example 1 (US5504264A):
- Reactants : 148.5 g (1.0 mol) 2,4-difluorochlorobenzene, 4.0 g Pd/C, 626.4 g tri-(N-dodecyl)amine.
- Conditions : 100°C, H₂ pressure, 2–3 hours.
- Outcomes :
Example 2 (CA2103303A1):
- Reactants : 267.3 g (1.8 mol) 2,4-difluorochlorobenzene, 4.1 g Pd/C, 871.2 g trialkyl(C₈–C₁₀)amines.
- Conditions : 100°C, H₂ pressure.
- Outcomes :
Optimization Insights :
- Temperature : 95–115°C maximizes yield while minimizing side reactions (e.g., defluorination).
- Base Selection : Bulky amines (e.g., tri-dodecyl) enhance HCl absorption without forming stable Pd-amine complexes.
- Catalyst Reuse : Pd/C retains activity for ≥5 cycles with <2% yield drop.
Performance Evaluation
Advantages :
- High purity (>99.5%) reduces downstream purification costs.
- Corrosion rates <0.01 mm/year in stainless steel reactors (grades 1.4439, 1.4571).
Limitations : - Pd/C cost necessitates efficient recovery systems.
- Halogenated byproducts (e.g., fluorobenzene) require distillation for removal.
Diazotization and Hydro-dediazotization
This two-step method, while historically significant, faces safety challenges due to unstable diazonium intermediates.
Batch Diazotization Processes
Step 1 : Diazotization of 3-fluoroaniline in H₂SO₄ with NaNO₂ at 0–5°C forms the diazonium salt.
Step 2 : Hydro-dediazotization with hypophosphorous acid (H₃PO₂) releases N₂ and yields this compound:
$$
\text{C}6\text{H}4\text{FNH}2 \xrightarrow{\text{NaNO}2, \text{H}2\text{SO}4} \text{C}6\text{H}4\text{FN}2^+ \xrightarrow{\text{H}3\text{PO}2} \text{C}6\text{H}4\text{F}2 + \text{N}_2 \quad
$$
Performance :
Continuous-Flow Technology
Microreactors address safety concerns by minimizing diazonium residence time:
- Setup : Two sequential reactors for diazotization (0°C) and hydro-dediazotization (50°C).
- Outcomes :
Direct Halogen Exchange on 1,3-Dichlorobenzene
Direct substitution of Cl with F using HF or KF under harsh conditions is documented but rarely used:
$$
\text{C}6\text{H}4\text{Cl}2 + 2\text{HF} \xrightarrow{\text{>200°C}} \text{C}6\text{H}4\text{F}2 + 2\text{HCl} \quad
$$
Challenges :
- Conditions : Temperatures >200°C and prolonged reaction times (24–48 hours).
- Yield : <50% due to incomplete substitution and side reactions (e.g., ring degradation).
Comparative Analysis of Preparation Methods
Parameter | Catalytic Dehalogenation | Diazotization (Batch) | Diazotization (Continuous) | Direct Exchange |
---|---|---|---|---|
Yield (%) | 85–91 | 80–82 | 78–80 | <50 |
Purity (%) | >99.5 | 95–97 | 95–97 | 70–75 |
Safety | High | Low | Moderate | Moderate |
Scalability | Industrial | Pilot-scale | Pilot-scale | Lab-scale |
Byproducts | Fluorobenzene (<0.1%) | Isomeric impurities | Isomeric impurities | Chlorofluorobenzenes |
Cost Efficiency | Moderate (Pd recovery) | Low | Moderate | High |
Key Findings :
Analyse Chemischer Reaktionen
Balz-Schiemann Reaction
1,3-DFB is traditionally synthesized via the Balz-Schiemann reaction, where m-phenylenediamine is diazotized and decomposed thermally. Key findings include:
-
Limitations : Low yields (~31%) in early methods and reliance on costly 3-fluoroaniline precursors .
Catalytic Dehalogenation
A palladium-catalyzed process eliminates halogens from 1,3-difluorohalobenzenes under hydrogen pressure:
-
Performance : 64.6% yield from 2,4-difluorochlorobenzene with 99.2% purity .
-
Advantages : Avoids diazonium salt hazards and improves scalability .
Continuous-Flow Diazotization
Modern approaches use continuous-flow technology to mitigate safety risks:
Electrophilic Substitution Reactions
The meta-directing effects of fluorine atoms govern regioselectivity:
Suzuki-Miyaura Coupling
1,3-DFB participates in cross-couplings to form biaryl structures:
C–F Bond Activation
Palladium-mediated C–F alumination enables functionalization:
Difluorocarbene Insertion
1,3-DFB reacts with difluorocarbene (generated from Seyferth’s reagent) to form expanded aromatic systems:
Diels-Alder Reactions
As a dienophile, 1,3-DFB forms bicyclic adducts:
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
1,3-Difluorobenzene serves as a valuable building block in organic synthesis. Its applications include:
- Synthesis of pharmaceuticals : DFB is utilized as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is involved in the production of Hexaflumuron (a termite pesticide) and Diflunisal (an anti-inflammatory drug) which are critical in agricultural and medicinal chemistry .
- Nucleophilic aromatic substitution reactions : DFB can participate in sequential nucleophilic substitutions to generate desymmetrized resorcinol derivatives, which are important for developing new therapeutic agents .
Case Study 1: Synthesis of 1,2,3-Triazole Derivatives
Research has shown that this compound can be effectively used in the synthesis of 1,2,3-triazole derivatives. These compounds have significant biological activity and are explored for their potential as antifungal agents. The reaction involves coupling DFB with azides under copper-catalyzed conditions to yield triazole-containing fluconazole analogues .
Case Study 2: Fluorescence Studies
DFB has been employed in laser-induced fluorescence studies to investigate its radical cation species. This application helps elucidate the electronic properties and reactivity patterns of difluorobenzenes under various conditions, providing insights into their behavior in different chemical environments .
Material Science Applications
In materials science, this compound is used as a solvent and reagent due to its unique solubility properties. It is soluble in water at low concentrations (approximately 1.1 g/L at 20°C), allowing it to be utilized in various analytical techniques such as chromatography and spectrometry .
Summary Table of Applications
Application Area | Description | Examples |
---|---|---|
Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Hexaflumuron, Diflunisal |
Nucleophilic Substitution | Synthesis of desymmetrized resorcinol derivatives | Antifungal agents |
Fluorescence Studies | Investigating radical cation species | Laser-induced fluorescence |
Material Science | Solvent and reagent for analytical techniques | Chromatography and spectrometry |
Wirkmechanismus
The mechanism of action of 1,3-difluorobenzene depends on its application. In nucleophilic aromatic substitution reactions, the fluorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring . In biological systems, fluorinated compounds like this compound can interact with enzymes and proteins, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Thermodynamic Properties
Difluorobenzene isomers (1,2-, 1,3-, and 1,4-) exhibit distinct thermodynamic stability due to substituent positioning. Experimental and calculated enthalpies of formation (ΔHf) highlight these differences:
Compound | Experimental ΔHf (kJ/mol) | Calculated ΔHf (kJ/mol) | Deviation (kJ/mol) |
---|---|---|---|
1,2-Difluorobenzene | -283.0 | -286.5 | +3.5 |
1,3-Difluorobenzene | -309.2 | -302.0 | -7.2 |
1,4-Difluorobenzene | -306.7 | -304.5 | -2.2 |
This compound shows the lowest experimental enthalpy, suggesting higher thermodynamic stability compared to 1,2- and 1,4-isomers. However, group contribution models underestimate its stability by 7.2 kJ/mol, indicating limitations in predicting meta-substitution effects .
Magnetic and Electronic Properties
The Zeeman effect reveals stark contrasts in magnetic anisotropy between this compound and structurally similar compounds:
Meta-substitution in this compound suppresses nonlocal magnetic contributions (e.g., ring currents) more effectively than ortho-substitution in 3-methylfurane, as evidenced by lower anisotropy .
Industrial and Market Perspective
Global production and market trends highlight the prominence of this compound:
Europe dominates consumption (35% market share), driven by pharmaceutical demand, while Asia-Pacific leads production (52%) due to cost-efficient synthesis .
Biologische Aktivität
1,3-Difluorobenzene (C6H4F2) is a fluorinated aromatic compound with significant implications in various biological and chemical applications. Its unique structural characteristics, stemming from the presence of two fluorine atoms at the 1 and 3 positions on the benzene ring, confer distinct reactivity and biological properties. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.
This compound can be synthesized through several methods, including:
- Catalytic elimination of halogen from 1,3-difluorohalobenzenes.
- Direct C1/F exchange on 1,3-dichlorobenzene, although this requires harsh conditions and yields moderate results.
- Thermal decomposition of 3-fluoroaniline following diazotization in the presence of hydrogen fluoride .
These synthesis methods are crucial as they influence the purity and yield of the compound, which are essential for its biological evaluation.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. A notable study highlighted its role as an intermediate in the synthesis of compounds like CI-934, which exhibits potent antibacterial activity against Gram-positive bacteria . The structural similarity between this compound and other active compounds suggests potential for similar mechanisms of action.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. For instance:
- Electrophilic Aromatic Substitution : The fluorine substituents can modulate the electron density on the benzene ring, affecting how it interacts with nucleophiles in biological systems.
- Protein Interaction : Studies indicate that difluorinated compounds can influence protein folding and stability due to their steric and electronic properties .
Study on Antimicrobial Efficacy
A study evaluated derivatives of this compound for their antimicrobial efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:
Compound | MIC (μM) | Activity Type |
---|---|---|
CI-934 (derived) | 6.81 | Antibacterial |
Diflunisal (related) | N/A | Anti-inflammatory |
This table illustrates the potential application of this compound derivatives in antimicrobial therapy .
Toxicity Assessment
Toxicological studies have assessed the safety profile of this compound. While it is generally considered safe at low concentrations, higher doses have shown cytotoxic effects in certain cell lines. This underscores the importance of dose management in therapeutic applications .
Future Directions
The exploration of this compound's biological activity is still evolving. Future research may focus on:
- Developing new derivatives with enhanced biological activity.
- Investigating its role in drug formulations , particularly in targeting resistant bacterial strains.
- Understanding its interaction with cellular targets , which could reveal new therapeutic pathways.
Q & A
Basic Questions
Q. How can researchers reliably identify and characterize 1,3-difluorobenzene in experimental settings?
To confirm the identity of this compound, combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to distinguish the meta-substitution pattern. Fluorine atoms in the 1,3-positions produce distinct coupling constants (e.g., and ) .
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to observe the molecular ion peak at m/z 114.09 (CHF) and fragmentation patterns consistent with fluorinated aromatic compounds .
- Gas Chromatography (GC) : Reference retention indices and boiling points (e.g., 83°C for this compound) to validate purity .
Q. What are the established synthesis routes for this compound, and what are their limitations?
A common route involves halogen exchange starting from 1,3-dichlorobenzene:
Nitration : Introduce nitro groups to activate the ring for subsequent fluorination .
Fluorination : React with KF using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to replace chlorine with fluorine. Yields ~68% under optimized conditions .
Dechlorination : Catalytic hydrogenation with Pd/C removes residual chlorine.
Limitations : Side reactions (e.g., over-fluorination) and catalyst deactivation require rigorous temperature control and catalyst screening .
Q. What safety protocols are critical when handling this compound?
- Flammability : Classified as a medium-flashpoint liquid (UN 1993). Store in flame-proof cabinets away from oxidizers .
- PPE : Use nitrile gloves, vapor-resistant goggles, and fume hoods to minimize inhalation/contact risks.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with alkaline solutions to prevent fluorine release .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its regioselectivity in cytochrome P-450-mediated hydroxylation?
The regioselectivity of hydroxylation (~6% prediction error) is governed by frontier molecular orbital interactions. Fluorine’s electron-withdrawing effect directs hydroxylation to the para position relative to substituents. Computational models (e.g., DFT) show that the HOMO localization at the para position aligns with experimental metabolite profiles .
Q. What strategies improve the yield of fluorination in this compound synthesis?
- Catalyst Optimization : Phase-transfer catalysts (e.g., crown ethers) enhance fluoride ion accessibility in biphasic systems .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) stabilize transition states during halogen exchange.
- Kinetic Control : Lower reaction temperatures (80–100°C) reduce side reactions like defluorination .
Q. How can researchers resolve contradictions in analytical data (e.g., GC-MS vs. NMR) for this compound derivatives?
- Cross-Validation : Compare retention indices (GC) with theoretical boiling points and NMR shifts.
- High-Resolution MS : Resolve isotopic patterns (e.g., / in byproducts) to confirm molecular formulas .
- DSC/TGA : Assess thermal stability to identify impurities affecting volatility .
Q. What computational methods predict the thermochemical properties of this compound?
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to estimate enthalpy of formation (±2 kJ/mol accuracy) .
- Molecular Dynamics (MD) : Simulate liquid-phase behavior (e.g., diffusion coefficients) using force fields parameterized for fluorobenzenes .
Q. How are this compound derivatives applied in pharmaceutical intermediates?
- Nucleophilic Aromatic Substitution (NAS) : Replace fluorine with amines or thiols to generate bioactive scaffolds (e.g., antimicrobial agents) .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids yield biaryl motifs common in kinase inhibitors .
- Reduction : Catalytic hydrogenation produces cyclohexane derivatives for prodrug development .
Eigenschaften
IUPAC Name |
1,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2/c7-5-2-1-3-6(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMGWPRHOOEKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190682 | |
Record name | 1,3-Difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372-18-9 | |
Record name | 1,3-Difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Difluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DIFLUOROBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-DIFLUOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO3C26WOC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.